
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methoxy-pyridyl group
準備方法
The synthesis of 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxy-pyridyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar compounds to 5-(3-Methoxy-4-pyridyl)pyrrolidin-3-ol;dihydrochloride include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents.
Methoxy-pyridyl compounds: These compounds have the methoxy-pyridyl group but may lack the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and methoxy-pyridyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H16Cl2N2O2 |
|---|---|
分子量 |
267.15 g/mol |
IUPAC名 |
5-(3-methoxypyridin-4-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-10-6-11-3-2-8(10)9-4-7(13)5-12-9;;/h2-3,6-7,9,12-13H,4-5H2,1H3;2*1H |
InChIキー |
JNZIEUPHQLKYPN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1)C2CC(CN2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



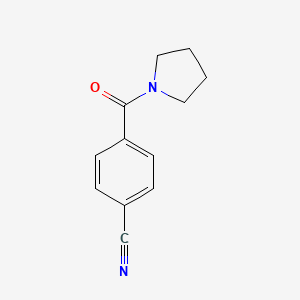
![4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13913069.png)
![3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13913074.png)
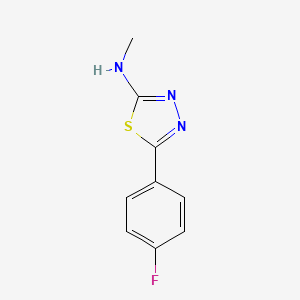

![5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13913097.png)
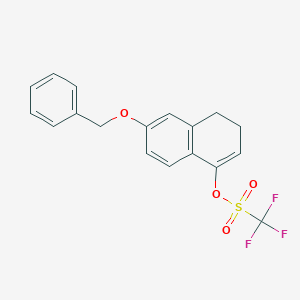
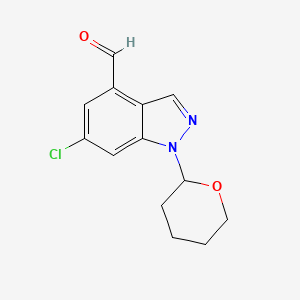
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B13913124.png)
![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)
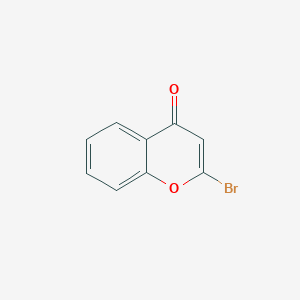
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)

